Methylguanidine hydrochloride

Descripción

Historical Context and Discovery in Scientific Literature

The history of 1-methylguanidine is intrinsically linked to the broader study of guanidine (B92328) and its derivatives. Guanidine itself was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine (B1146940) from guano. britannica.com This discovery paved the way for the investigation of a new class of nitrogen-rich organic compounds.

While the precise first synthesis of 1-methylguanidine is not definitively documented in a single seminal paper, early 20th-century literature provides clear evidence of its preparation and isolation. A notable method for the preparation of methylguanidine (B1195345) was detailed in a 1922 paper by Emil Alphonse Werner and James Bell. rsc.orgzenodo.org Their work involved the interaction of dicyanodiamide with methylammonium (B1206745) chloride. rsc.orgzenodo.org Prior to this, in 1916, Arthur James Ewins described a method for the isolation of methylguanidine, indicating its known existence and the ongoing efforts to purify and study it. nih.gov The early interest in methylguanidine and other guanidino compounds was often associated with their physiological effects and their presence in biological systems. nih.gov

Significance as a Guanidine Derivative in Chemical Biology

The significance of 1-methylguanidine hydrochloride in chemical biology stems from the chemical nature of the guanidinium (B1211019) group. britannica.com This planar, Y-shaped functional group is protonated under a wide range of pH conditions, allowing it to form strong, non-covalent interactions such as hydrogen bonds and charge pairing. acs.org These interactions are fundamental to molecular recognition processes in biological systems. acs.org

The guanidinium moiety's ability to engage in multiple hydrogen bonds is a key factor in its biological activity. acs.org Research has shown that the guanidinium group is a crucial feature in the design of molecules that can facilitate cellular translocation and delivery of various cargos. acs.org In the context of 1-methylguanidine, this chemical property contributes to its ability to interact with biological targets.

A significant research finding is the inhibitory action of 1-methylguanidine on nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. targetmol.comnih.govhmdb.canih.gov Studies have demonstrated that methylguanidine can inhibit both the constitutive and inducible isoforms of NOS. nih.gov This inhibitory effect is attributed to the guanidino portion of the molecule, highlighting the importance of this functional group in its biological activity. nih.gov

Table 1: Properties of 1-Methylguanidine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 21770-81-0 | |

| Molecular Formula | C2H8ClN3 | medchemexpress.com |

| Molecular Weight | 109.56 g/mol | targetmol.commedchemexpress.com |

| Appearance | White to Almost white powder to crystal |

Overview of Research Trajectories and Academic Relevance

The research trajectory of 1-methylguanidine hydrochloride has evolved from its initial identification and synthesis to detailed investigations of its biological roles and applications. A significant and long-standing area of research has been its role as a uremic toxin. targetmol.comnih.govnih.gov The concept of uremic toxins dates back to the 19th century, and with the advancement of analytical techniques, methylguanidine was identified as one of the guanidino compounds that accumulate in the body during renal failure. nih.gov Research has established that methylguanidine is an endogenous metabolite derived from the oxidation of creatinine (B1669602). targetmol.comnih.govnih.gov The study of its biosynthesis, particularly the role of active oxygen species and its production in various organs like the liver and kidney, has been a key research focus. nih.govnih.govnih.gov

The academic relevance of 1-methylguanidine extends beyond its role in pathology. More recently, it has been utilized as a building block in synthetic chemistry. For instance, it serves as a precursor in the preparation of biaryl derivatives that act as BACE1 inhibitors, which are of interest in Alzheimer's disease research. sigmaaldrich.comchemicalbook.com This demonstrates a shift in its research application from a molecule of toxicological concern to a useful tool in medicinal chemistry. The continued investigation into guanidino compounds, including 1-methylguanidine, underscores their enduring importance in understanding biological processes and developing new therapeutic agents. nih.govrsc.org

Table 2: Research Milestones of 1-Methylguanidine

| Year | Milestone | Significance | Source |

|---|---|---|---|

| 1861 | Isolation of Guanidine | Foundation for the study of guanidino compounds. | britannica.com |

| 1916 | Isolation of Methylguanidine | Early evidence of the compound's existence and interest in its study. | nih.gov |

| 1922 | Preparation of Methylguanidine | Documented synthetic method for obtaining the compound. | rsc.orgzenodo.org |

| 1968 | Evidence of retention in chronic renal failure | Confirmed its role as a uremic toxin. | |

| 1980s | Studies on biosynthesis from creatinine | Elucidated the endogenous origin of methylguanidine. | nih.govnih.gov |

| 1997 | Inhibition of Nitric Oxide Synthase | Identified a specific molecular target and biological activity. | nih.gov |

| 2000s-Present | Use in Synthetic Chemistry | Application as a building block for bioactive molecules. | sigmaaldrich.comchemicalbook.com |

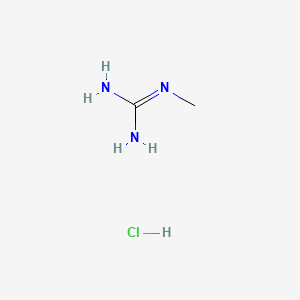

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177198 | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22661-87-6, 21770-81-0 | |

| Record name | Guanidine, methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of 1 Methylguanidine Hydrochloride

Established Synthetic Pathways for 1-Methylguanidine Hydrochloride

Traditional methods for synthesizing 1-Methylguanidine hydrochloride and other substituted guanidines rely on foundational organic reactions, including guanidinylation, the use of cyanamide (B42294) precursors, and structured multi-step approaches.

Guanidinylation Reactions in the Preparation of Substituted Guanidines

Guanidinylation is a fundamental process for introducing a guanidinyl group into a molecule, typically by reacting an amine with a suitable guanidinylating agent. sigmaaldrich.com This approach is central to the synthesis of a wide array of substituted guanidines, including 1-methylguanidine. The reaction involves the nucleophilic attack of an amine, such as methylamine (B109427), on the electrophilic carbon of the guanidinylating agent. A variety of reagents have been developed for this purpose, often featuring protecting groups like Boc (tert-butoxycarbonyl) to modulate reactivity and facilitate purification. sigmaaldrich.comrsc.org

Common guanidinylating agents include derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, and protected thioureas. rsc.org For instance, N,N′-di-Boc-N′′-triflylguanidine is a highly effective reagent that can guanidinylate primary and secondary amines under mild conditions with high yields. acs.org Another common strategy involves the use of di-Boc-thiourea, which, in the presence of an activating agent like a thiophilic metal salt [e.g., Hg(II)] or other reagents like cyanuric chloride, reacts with amines to form the protected guanidine (B92328). rsc.orgorganic-chemistry.org The protecting groups can then be removed under standard conditions to yield the final guanidine salt. sigmaaldrich.com

Table 1: Common Guanidinylating Reagents

| Reagent Name | Typical Reaction Conditions | Reference |

|---|---|---|

| N,N′-di-Boc-N′′-triflylguanidine | Mild conditions, high yield with primary/secondary amines. | acs.org |

| Di-Boc-thiourea | Requires an activating agent (e.g., HgCl₂, CuCl₂, TCT). | rsc.orgorganic-chemistry.org |

| S-Methylisothiourea | Often used as a salt (e.g., sulfate) and reacted with amines. | organic-chemistry.org |

Synthesis from Cyanamide Precursors

A historically significant and direct method for preparing 1-Methylguanidine hydrochloride involves the reaction of a methylammonium (B1206745) salt with a cyanamide precursor, such as dicyanodiamide (cyanoguanidine). zenodo.orgrsc.org In a key procedure, dicyanodiamide is heated with two molecular equivalents of an ammonium (B1175870) salt. zenodo.org For the synthesis of 1-methylguanidine, dicyanodiamide is heated with methylammonium chloride. The mixture, which melts around 85-125°C, is heated further to approximately 180°C to ensure the reaction goes to completion, yielding methylguanidine (B1195345) hydrochloride in nearly quantitative amounts. zenodo.org

The proposed mechanism suggests that the first phase of the reaction is the depolymerization of dicyanodiamide into cyanamide. The cyanamide then unites with the methylammonium salt to form the target 1-methylguanidine salt. zenodo.org

Reaction Scheme: C₂H₄N₄ (Dicyanodiamide) + 2CH₃NH₃⁺Cl⁻ (Methylammonium chloride) → 2CH₅N₃·HCl (1-Methylguanidine hydrochloride) zenodo.org

This general approach has been extended to various amine salts and can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) to enhance the electrophilicity of the cyanamide carbon, making it more susceptible to nucleophilic attack by the amine. googleapis.com This catalytic process is particularly useful for synthesizing more complex, sterically hindered guanidines. googleapis.comgoogle.com

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile framework for creating complex molecules, including substituted guanidines, by combining various reactions and purification techniques. wiley.comyoutube.com In the context of 1-methylguanidine, a multi-step approach often involves the use of protecting groups to manage the high basicity and reactivity of the guanidine moiety. rsc.org

A representative multi-step synthesis starts with the protection of guanidine hydrochloride itself. For example, reaction with Boc-anhydride under alkaline conditions yields N,N′-di-Boc-guanidine. acs.org This intermediate can be further modified. For instance, reacting di-Boc-thiourea with an amine in the presence of an activating agent is a common multi-step strategy. rsc.org The resulting protected guanidine is then isolated and purified before the final deprotection step, which typically involves treatment with a strong acid to yield the desired guanidine hydrochloride salt. sigmaaldrich.com These methods, while longer than direct routes, offer greater control and are adaptable to solid-phase synthesis, which is valuable in medicinal chemistry for creating libraries of related compounds. sigmaaldrich.comacs.org

Advanced Synthetic Methodologies

Recent advancements in organic synthesis have introduced novel and more efficient methods for constructing guanidine-containing molecules, including palladium-catalyzed reactions and specialized techniques for building complex biomolecules.

Palladium-Catalyzed Carboamination Reactions in Guanidine Synthesis

A significant innovation in the synthesis of substituted guanidines is the use of palladium-catalyzed alkene carboamination reactions. This method provides a concise route to 5-membered cyclic guanidines from acyclic N-allyl guanidines and aryl or alkenyl halides. acs.orgorganic-chemistry.org While this specific reaction produces cyclic structures rather than 1-methylguanidine itself, it represents a state-of-the-art methodology in the broader field of guanidine synthesis. organic-chemistry.orgumich.edu

The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a specialized ligand like Nixantphos, and requires a base like sodium tert-butoxide (NaOᵗBu). acs.org The proposed mechanism proceeds through several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or alkenyl halide (R-X) to form a palladium(II) complex.

Migratory Insertion: The alkene of the N-allyl guanidine substrate inserts into the palladium-nitrogen bond. acs.org

Reductive Elimination: This final step forms the C-C bond, releases the cyclic guanidine product, and regenerates the palladium(0) catalyst. acs.org

This approach is notable for being the first example of a Pd-catalyzed alkene carboamination involving guanidine nucleophiles and allows for the construction of complex cyclic guanidine derivatives in just two steps from readily available allylic amines. acs.orgumich.edu

Facile Synthesis of N-Methylguanidine-Bridged Nucleic Acids (GuNA[NMe])

In the field of therapeutic oligonucleotides, an advanced synthetic application involves the creation of N-methylguanidine-bridged nucleic acids (GuNA[NMe]). rsc.orgnih.gov These are modified nucleic acids where a standard phosphodiester linkage is replaced by an N-methylguanidine bridge, which can enhance properties like nuclease resistance and binding affinity to target RNA or DNA strands. nih.govresearchgate.netbeilstein-journals.org

The synthesis of oligonucleotides containing a GuNA[NMe] unit is a multi-step process. beilstein-journals.org It begins with the preparation of a GuNA[NMe] phosphoramidite (B1245037) monomer bearing a nucleobase (such as thymine, adenine, or guanine). beilstein-journals.org A crucial aspect of the synthesis is the use of an acetyl group to protect the guanidine moiety. This protection is vital for the successful incorporation of the monomer into an oligonucleotide chain using standard solid-phase synthesis, as it is stable during the coupling steps but can be removed under the final basic cleavage and deprotection conditions (e.g., aqueous ammonia). researchgate.netbeilstein-journals.org The resulting GuNA[NMe]-modified oligonucleotides have shown excellent binding affinity and robust enzymatic stability, making them promising candidates for antisense therapeutics. rsc.orgnih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Methylguanidine hydrochloride | - |

| Palladium(II) acetate | Pd(OAc)₂ |

| Trifluoroacetic acid | TFA |

| N,N′-di-Boc-N′′-triflylguanidine | - |

| S-Methylisothiourea | - |

| Pyrazole-1-carboxamidine | - |

| Dicyanodiamide | - |

| Methylammonium chloride | - |

| Aluminum chloride | AlCl₃ |

| Boc-anhydride (Di-tert-butyl dicarbonate) | Boc₂O |

| N,N′-di-Boc-guanidine | - |

| Di-Boc-thiourea | - |

| Cyanuric chloride | TCT |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Sodium tert-butoxide | NaOᵗBu |

| Nixantphos | - |

| N-methylguanidine-bridged nucleic acid | GuNA[NMe] |

| Phosphoramidite | - |

| Aqueous ammonia (B1221849) | - |

| Guanidine hydrochloride | - |

| Methylamine | - |

| tert-butoxycarbonyl | Boc |

| Aryl halide | - |

| Alkenyl halide | - |

| N-allyl guanidine | - |

| Allylic amine | - |

| 2'-amino-LNA | - |

Mechanistic Studies of Reaction Pathways Involving 1-Methylguanidine Hydrochloride

The chemical behavior of 1-methylguanidine hydrochloride is largely dictated by the guanidine group, a functional group characterized by a central carbon atom bonded to three nitrogen atoms. The hydrochloride salt form implies that the strongly basic guanidine unit is protonated, which influences its reactivity in various chemical transformations.

Michael Addition and Cyclization Processes

The guanidine moiety, as found in 1-methylguanidine, is a potent nucleophile capable of initiating Michael additions. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.combyjus.comwikipedia.org The general mechanism for a Michael reaction commences with the deprotonation of the nucleophile to form a more reactive species, which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.combyjus.com In the case of guanidines, the unprotonated form acts as the nucleophile.

The initial addition of the guanidine to the Michael acceptor results in the formation of an enolate intermediate. Subsequent protonation of this intermediate yields the Michael adduct. masterorganicchemistry.combyjus.com This entire process is a conjugate addition, a widely utilized method for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

Following the initial Michael addition, the resulting adduct can undergo intramolecular cyclization, particularly when suitable reactive groups are present. This can lead to the formation of various heterocyclic structures. For instance, the reaction of guanidines with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrimidines. organic-chemistry.orgchemtube3d.com This type of reaction, often referred to as a cyclocondensation, involves the formation of two new bonds to create the heterocyclic ring.

A general representation of the Michael addition of a guanidine to an α,β-unsaturated ketone is depicted below:

Step 1: Michael AdditionStep 2: Protonation

The propensity for cyclization is demonstrated in the synthesis of various nitrogen-containing heterocycles. For example, guanidines can react with diketones to form pyrimidines chemtube3d.com or with other appropriate precursors to yield triazines. organic-chemistry.org The reaction of amidines (a class of compounds that includes guanidines) with α,β-unsaturated ketones can proceed via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. rsc.org

| Reactant 1 (Guanidine Derivative) | Reactant 2 (Electrophile) | Product Type | Heterocyclic System |

| Guanidine | 1,3-Diketone | Cyclocondensation Product | Pyrimidine chemtube3d.com |

| Amidine | α,β-Unsaturated Ketone | Michael Adduct, then Cyclization | Dihydropyrimidine/Pyrimidine rsc.org |

| Guanidine | Imidate and Amide/Aldehyde | Three-component Reaction Product | 1,3,5-Triazine organic-chemistry.org |

Proton Transfer and Dehydration Mechanisms

Proton transfer is a fundamental process in the chemistry of 1-methylguanidine hydrochloride. The guanidinium (B1211019) ion is the conjugate acid of guanidine, a very strong organic base. The high basicity of guanidines is attributed to the resonance stabilization of the corresponding guanidinium cation, where the positive charge is delocalized over the three nitrogen atoms.

The proton exchange rates for the guanidinium nitrogens can be studied using techniques like NMR spectroscopy. nih.gov The equilibrium of proton transfer is a key factor in reactions where the unprotonated guanidine is the active nucleophilic species.

Dehydration reactions are often observed in the context of cyclization processes where a molecule of water is eliminated to form a stable heterocyclic ring. For example, in the synthesis of pyrimidines from guanidines and β-dicarbonyl compounds, the initial adducts can undergo dehydration to yield the final aromatic product. chemtube3d.com This elimination of water is typically acid- or base-catalyzed and results in the formation of a double bond within the newly formed ring.

The general mechanism for the acid-catalyzed dehydration of an alcohol, a process analogous to the dehydration step in some cyclizations, involves:

Protonation of the hydroxyl group: This converts it into a good leaving group (water).

Loss of water: This step generates a carbocation intermediate.

Deprotonation: A base removes a proton from an adjacent carbon to form the double bond.

In the context of 1-methylguanidine hydrochloride reactions, a dehydration step can be the final driving force for the formation of a stable, conjugated heterocyclic system.

Nucleophilic Reactivity of Guanidine Moieties

The nucleophilic character of guanidines allows them to react with a wide range of electrophiles. Besides Michael acceptors, guanidines can participate in substitution and condensation reactions. The hydrochloride salt of 1-methylguanidine implies that the guanidine is protonated. In this form, its nucleophilicity is significantly reduced. For the guanidine to act as a nucleophile, it must be deprotonated, which can be achieved by the addition of a base or by establishing an equilibrium in a suitable solvent.

The nucleophilic addition of guanidines is a key step in the synthesis of many heterocyclic compounds. For example, the intramolecular cyclization of N-acylguanidines is a method for preparing cyclic guanidine derivatives. nih.govnih.gov The nucleophilic nitrogen of the guanidine moiety can attack an internal electrophilic center, such as a carbonyl group, to form a new ring.

| Reaction Type | Role of Guanidine Moiety | Electrophilic Partner | Key Mechanistic Step |

| Michael Addition | Nucleophile | α,β-Unsaturated Carbonyl | 1,4-Conjugate Addition masterorganicchemistry.comwikipedia.org |

| Cyclocondensation | Dinucleophile | Dicarbonyl Compound | Formation of two new C-N bonds organic-chemistry.orgchemtube3d.com |

| N-Acylation | Nucleophile | Acylating Agent | Nucleophilic Acyl Substitution |

| Intramolecular Cyclization | Internal Nucleophile | Internal Electrophile | Nucleophilic attack on an internal electrophilic center nih.govnih.gov |

Biochemical and Metabolic Roles of Methylguanidine Free Base

Endogenous Formation and Catabolism Pathways

Methylguanidine (B1195345) is produced in the body through several pathways and is also subject to enzymatic breakdown.

Endogenous methylguanidine is a natural product of protein catabolism, the process by which proteins are broken down into their constituent amino acids and other derivatives. nih.govmdpi.com It is also formed during putrefaction, the decomposition of organic matter by microorganisms. nih.govmdpi.com

A primary pathway for methylguanidine formation is the oxidation of creatinine (B1669602). nih.govnih.gov This reaction is facilitated by the presence of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.gov Studies have shown that the synthesis of methylguanidine from creatinine occurs in conjunction with the production of hydrogen peroxide in peroxisomes. nih.govnih.govmdpi.com The conversion of creatinine to methylguanidine can be significantly enhanced in the presence of hydroxyl radicals. nih.gov This oxidative process is considered a key mechanism for the increased production of methylguanidine in uremic conditions, where oxidative stress is prevalent. nih.gov

The catabolism of methylguanidine is carried out by the enzyme methylguanidinase (EC 3.5.3.16). nih.gov This enzyme hydrolyzes methylguanidine into methylamine (B109427) and urea, facilitating its breakdown and subsequent excretion. nih.gov

Accumulation in Pathological Conditions

Elevated levels of methylguanidine are strongly associated with pathological states, most notably chronic kidney disease.

Methylguanidine is a well-established uremic toxin that accumulates in the blood of patients with renal failure. nih.govnih.gov Its concentration in the plasma of uremic patients is significantly higher than in healthy individuals. nih.gov This accumulation is a direct consequence of impaired renal clearance. nih.gov Studies have demonstrated a significant correlation between plasma methylguanidine and creatinine concentrations in these patients. nih.gov

Plasma Methylguanidine Concentrations

| Patient Group | Mean Plasma Concentration (µmol/L) |

|---|---|

| Normal Subjects | 4.0 |

| Conservatively-Treated Uremic Patients | 44.4 ± 5.71 |

| Dialysis-Treated Uremic Patients | 42.4 ± 7.87 |

Data from a study on plasma methylguanidine concentrations in normal subjects and patients with uremia. nih.gov

The transport of methylguanidine into cells is mediated by organic cation transporters (OCTs). Specifically, studies have shown that human organic cation transporter 2 (hOCT2) is involved in the transport of methylguanidine. nih.gov Impairment of hOCT2 function in renal failure can contribute to the decreased excretion and subsequent accumulation of methylguanidine. nih.gov

A key mechanism of methylguanidine's toxicity is its ability to induce the production of reactive oxygen species (ROS). Guanidino compounds, including methylguanidine, have been shown to generate hydroxyl radicals in aqueous solutions. This increased oxidative stress is thought to contribute to cellular damage in conditions where methylguanidine levels are high, such as in the nephrons of uremic patients. nih.gov The production of ROS can, in turn, lead to further cellular and tissue damage.

Chronic exposure to elevated levels of methylguanidine, as seen in renal failure, is associated with detrimental effects on the renal and cardiovascular systems. nih.gov In animal models of chronic renal failure, administration of methylguanidine led to a dose-dependent decrease in survival rates, indicating its toxicity. nih.gov

The cardiovascular effects of methylguanidine are partly mediated by its inhibition of nitric oxide synthase (NOS). nih.gov Both constitutive and inducible isoforms of NOS are inhibited by methylguanidine in a concentration-dependent manner. nih.gov This inhibition of NOS can lead to endothelial dysfunction and an increase in blood pressure, contributing to the hypertension often observed in patients with chronic renal failure. nih.gov The proinflammatory effects of methylguanidine on leukocytes may also contribute to the development of atherosclerosis. nih.gov

Inhibitory Effect of Methylguanidine on Nitric Oxide Synthase

| Compound | Concentration Range (mM) | Effect on NOS Activity |

|---|---|---|

| Methylguanidine | 0.01 - 3 | Significant, concentration-dependent inhibition |

| Guanidine (B92328) | 0.01 - 3 | Significant, concentration-dependent inhibition |

| Creatine (B1669601) | Up to 3 | Ineffective |

| Creatinine | Up to 3 | Ineffective |

Data from a study on the inhibitory activity of guanidino compounds on nitric oxide synthase. nih.gov

Enzymatic Interactions and Regulation

Methylguanidine has been shown to interact with and regulate the activity of several key enzymes involved in physiological and pathophysiological processes.

Research into the effects of alkylguanidines on trypsin, a serine protease crucial for digestion, has revealed that methylguanidine can influence its activity. One study demonstrated that the presence of methylguanidine increased the rate of inactivation of trypsin by iodoacetamide (B48618) by a factor of six. This suggests that methylguanidine binds to the enzyme's recognition site, inducing a conformational change that alters the chemical reactivity of functional groups within the active site. nii.ac.jp Conversely, the same study noted that methylguanidine completely prevented the phosphorylation of the active seryl residue in trypsin by diisopropyl fluorophosphate. nii.ac.jp While these findings indicate a clear interaction of methylguanidine with trypsin and an influence on its inactivation, direct inhibition of its catalytic activity is a complex process influenced by the specific reaction conditions and substrates involved.

The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, plays a central role in the metabolism of a vast array of drugs and other xenobiotics. nih.govaumet.com Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing increased drug toxicity or reduced efficacy. nih.govnih.gov Various substances can act as inhibitors of CYP450 enzymes, slowing down the metabolism of drugs that are substrates for these enzymes. youtube.com However, based on the currently available scientific literature, there is no direct evidence to suggest that methylguanidine acts as an inhibitor of hepatic drug metabolism mediated by cytochrome P450 proteins.

Methylguanidine has been identified as a significant inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammatory responses. nih.govnih.gov In vitro studies have demonstrated that methylguanidine inhibits iNOS activity in a concentration-dependent manner. nih.gov One study found that methylguanidine, at concentrations ranging from 0.01 to 3 mM, significantly inhibited the activity of both the inducible and constitutive isoforms of nitric oxide synthase. nih.gov However, other research suggests that methylguanidine is a much less potent inhibitor of the inducible isoform compared to compounds like aminoguanidine. nih.gov

Further investigation into the time-dependent effects of methylguanidine on lipopolysaccharide (LPS)-stimulated macrophages revealed that it exerts an inhibitory effect on both iNOS expression and activity. silae.it The timing of methylguanidine administration in relation to the inflammatory stimulus appears to be a critical factor in its inhibitory efficacy. silae.it

Table 1: Inhibitory Effect of Methylguanidine on Nitric Oxide Synthase (NOS) Isoforms

| Compound | NOS Isoform | Concentration Range | Inhibition | Significance | Reference |

|---|---|---|---|---|---|

| Methylguanidine | iNOS & cNOS | 0.01-3 mM | Concentration-dependent | p<0.01 | nih.gov |

| Methylguanidine | iNOS | Not specified | 100 times less potent than aminoguanidine | - | nih.gov |

| Methylguanidine | iNOS | 0.1-10mM | Concentration-dependent | p<0.05 to p<0.001 | silae.it |

Role in Inflammatory Processes and Immune Response

The inhibitory effect of methylguanidine on iNOS activity contributes to its broader role in modulating inflammatory processes and the immune response.

Endotoxic shock, a life-threatening condition induced by bacterial lipopolysaccharide (LPS), is characterized by a massive inflammatory response and multiple organ failure. tandfonline.com The overproduction of nitric oxide by iNOS is a key contributor to the pathophysiology of septic shock. tandfonline.comnih.gov Studies in mouse models of LPS-induced septic shock have shown that treatment with methylguanidine significantly attenuates the inflammatory response and associated tissue damage. tandfonline.comnih.gov

In one such study, administration of methylguanidine led to a significant reduction in serum levels of nitrite/nitrate (NOx), an indicator of NO production. tandfonline.comnih.gov Furthermore, immunohistochemical analysis of lung tissue from methylguanidine-treated mice showed reduced staining for nitrotyrosine and poly(adenosine diphosphate (B83284) [ADP] ribose) synthase (PARS), both of which are markers of inflammation and cellular damage. tandfonline.comnih.gov Enzymatic evaluations also revealed a significant reduction in liver, renal, and pancreatic tissue damage in the methylguanidine-treated group, along with an improved survival rate. tandfonline.com These findings suggest that the anti-inflammatory effects of methylguanidine in endotoxic shock are, at least in part, due to its inhibition of NO formation. tandfonline.com

Table 2: Effects of Methylguanidine in a Mouse Model of LPS-Induced Endotoxic Shock

| Parameter | LPS + Vehicle Group | LPS + Methylguanidine Group | Significance | Reference |

|---|---|---|---|---|

| Serum NOx Levels | Significantly elevated | Significantly reduced (78.6% reduction) | p < 0.0001 | nih.gov |

| Lung Nitrotyrosine Staining | Positive | Reduced | - | nih.gov |

| Lung PARS Staining | Positive | Reduced | - | nih.gov |

| Liver, Renal, Pancreatic Damage | Significant | Significantly reduced | - | tandfonline.com |

| Survival Rate | - | Significantly improved | - | tandfonline.com |

Zymosan, a component of yeast cell walls, is another potent inducer of inflammation and can lead to a non-septic shock state characterized by a systemic inflammatory response. nih.govnih.gov Research in a mouse model of zymosan-induced inflammation has demonstrated the potent anti-inflammatory effects of methylguanidine. nih.gov

In this model, intraperitoneal administration of methylguanidine significantly reduced peritoneal exudate formation, mononuclear cell infiltration, and histological evidence of tissue injury. nih.gov Moreover, methylguanidine treatment led to a significant reduction in markers of kidney, liver, and pancreas injury, including levels of amylase, lipase, creatinine, AST, ALT, bilirubin, and alkaline phosphatase. nih.gov Similar to the endotoxic shock model, methylguanidine also reduced the presence of nitrotyrosine and PARS immunoreactivity in inflamed intestinal and lung tissues. nih.gov Histological examination confirmed a significant reduction in zymosan-induced intestinal and lung damage in mice that received methylguanidine. nih.gov

Table 3: Anti-inflammatory Effects of Methylguanidine in Zymosan-Induced Shock in Mice

| Parameter | Zymosan-Treated Group | Zymosan + Methylguanidine Group | Significance | Reference |

|---|---|---|---|---|

| Peritoneal Exudate Formation | Increased | Significantly reduced | p < 0.05 | nih.gov |

| Mononuclear Cell Infiltration | Increased | Significantly reduced | p < 0.05 | nih.gov |

| Histological Injury | Present | Significantly reduced | p < 0.05 | nih.gov |

| Markers of Organ Injury (Amylase, Lipase, etc.) | Elevated | Significantly reduced | p < 0.05 | nih.gov |

| Intestinal & Lung Nitrotyrosine/PARS | Positive | Reduced | - | nih.gov |

| Intestinal & Lung Histological Damage | Present | Significantly reduced | - | nih.gov |

Modulation of TNF-α Release

Methylguanidine, a uremic toxin that accumulates in individuals with renal failure, has been shown to modulate the release of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. nih.gov Research indicates that methylguanidine can significantly inhibit the synthesis and release of TNF-α from activated macrophages. nih.gov This inhibitory effect has been observed in both laboratory (in vitro) and living organism (in vivo) studies, suggesting a potential role for methylguanidine in the immune dysfunction associated with uremia. nih.gov

Studies have demonstrated that methylguanidine exhibits potent anti-inflammatory properties, which may be partially attributed to its ability to reduce TNF-α release. nih.govresearchgate.net This effect is thought to be linked to its capacity to inhibit nitric oxide synthase (NOS). nih.govresearchgate.net

Detailed Research Findings

In Vitro Studies

In a study utilizing the J774 macrophage cell line, the effect of methylguanidine on lipopolysaccharide (LPS)-stimulated TNF-α release was investigated. nih.gov The macrophages were preincubated with methylguanidine before being challenged with LPS. The results showed a significant inhibition of TNF-α release in the presence of methylguanidine. nih.gov

LPS-stimulated J774 cells, without any inhibitor, released 287.83 ± 88 u/ml of TNF-α into the culture medium. nih.gov

In the presence of 1 mM methylguanidine, TNF-α release was inhibited by 73% (P<0.05). nih.gov

For comparison, L-NAME (N(G)-nitro-L-arginine methyl esther), a known nitric oxide synthase inhibitor, also showed a significant inhibition of 72.88% (P<0.05) at the same concentration. nih.gov

In Vivo Studies

The inhibitory effect of methylguanidine on TNF-α release was also confirmed in a rat model. nih.gov Rats were treated with methylguanidine before and after being challenged with LPS to induce an inflammatory response. nih.gov

In rats treated with LPS alone, serum TNF-α levels reached 88.33 ± 31.7 u/ml two hours after the challenge. nih.gov In control rats, serum TNF-α was undetectable. nih.gov

Treatment with methylguanidine (30 mg/kg, i.p.) resulted in a dramatic and statistically significant reduction in TNF-α release, with an inhibition of 98.71% (P<0.001). nih.gov

In the same experimental setup, L-NAME (10 mg/kg, i.p.) also significantly reduced TNF-α serum levels, showing a 76.47% inhibition (P<0.01). nih.gov

These findings suggest that methylguanidine is a potent inhibitor of TNF-α production, both in isolated cells and in a whole organism. nih.gov The potent anti-inflammatory effects of methylguanidine observed in models of acute inflammation, such as carrageenan-induced paw edema and pleurisy, are believed to be partly related to this reduction in TNF-α release. nih.govresearchgate.net

Data on Methylguanidine's Effect on TNF-α Release

Pharmacological and Biological Research Applications of 1 Methylguanidine Hydrochloride

Application in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. 1-Methylguanidine hydrochloride and its derivatives have been instrumental in such studies.

A key example of its application is in the study of guanidine (B92328) alkyl derivatives and their effect on norepinephrine (B1679862) release. Research examining a series of these derivatives, including guanidine, methylguanidine (B1195345), and N,N-dimethyl guanidine, revealed that all three compounds enhanced the field-stimulated release of norepinephrine. nih.gov However, N,N'-dimethyl guanidine and propyl guanidine were found to be inactive, with propyl guanidine even blocking the stimulatory effect of guanidine. nih.gov This study highlights the importance of the substitution pattern on the guanidine core for its biological function. The findings suggest that the specific placement and nature of the alkyl group are critical determinants of activity, providing clear SAR insights. nih.gov Such studies are crucial for designing compounds with optimized activity and selectivity. nih.gov

Utility in Investigating Drug Action Mechanisms and Receptor Function

1-Methylguanidine hydrochloride is a valuable probe for elucidating the mechanisms of drug action and understanding receptor function due to its defined interactions with various biological targets.

Research has shown that methylguanidine and its active structural analogs augment the release of the neurotransmitter norepinephrine. nih.gov The mechanism for this action has been pinpointed to an increased influx of calcium through voltage-sensitive calcium channels, rather than the mobilization of intracellular calcium stores. nih.gov This was determined by showing that guanidine did not alter the norepinephrine efflux induced by a calcium ionophore, nor did it affect the evoked secretion of ATP from human platelets, a process dependent on intracellular calcium movement. nih.gov

Furthermore, methylguanidine has been instrumental in studying enzyme function, particularly nitric oxide synthase (NOS). Studies have demonstrated that methylguanidine acts as a non-selective inhibitor of both constitutive and inducible NOS isoforms in a concentration-dependent manner. nih.gov This contrasts with structurally related compounds like creatine (B1669601) and creatinine (B1669602), which, despite also containing a guanidine group, showed no effect on either enzyme. nih.gov This inhibitory action on NOS, a key enzyme in many physiological and pathological pathways, underscores methylguanidine's utility in dissecting these processes. nih.govtargetmol.combiocat.com The lack of selectivity of methylguanidine in inhibiting NOS enzymes may contribute to certain pathological conditions observed in patients with uremia, where methylguanidine levels are elevated. nih.gov

In other investigations, 1-methylguanidine hydrochloride has been shown to enhance oxidative metabolism and induce apoptosis in neutrophils, providing a tool to study cellular processes in the context of diseases like chronic kidney disease where this compound accumulates. medchemexpress.com

Development of Enzyme Inhibitors and Therapeutic Strategies

The unique chemical properties of the methylguanidine moiety have been leveraged in the design and development of various enzyme inhibitors and therapeutic strategies, particularly in the fields of neurodegenerative disease and receptor imaging.

1-Methylguanidine hydrochloride serves as a key chemical building block in the synthesis of biaryl derivatives that are evaluated as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). sigmaaldrich.com BACE1 is a primary therapeutic target in Alzheimer's disease, as it is one of the enzymes responsible for the production of neurotoxic amyloid-β peptides. sigmaaldrich.com The guanidine group is a critical feature in some of these inhibitor designs. sigmaaldrich.com

The N-methyl-D-aspartate (NMDA) receptor is another important target in neuroscience research, implicated in learning, memory, and various neurological disorders. Guanidine-containing compounds have been explored as NMDA receptor antagonists. These drugs work by inhibiting the action of the NMDA receptor. sigmaaldrich.com

Contributions to Understanding Metabolic Pathways and Homeostasis

As an endogenous compound, methylguanidine plays a role in normal and pathological metabolism, and its study provides insights into metabolic pathways and the maintenance of homeostasis.

Methylguanidine is a guanidine compound derived from protein catabolism. targetmol.comnih.gov It is recognized as a uremic toxin, a substance that accumulates in the body during renal failure. targetmol.commedchemexpress.comnih.gov It is synthesized from creatinine, and its levels are particularly high in patients with chronic renal failure. targetmol.com The study of methylguanidine's metabolic pathway and its effects as a uremic toxin are crucial for understanding the pathophysiology of kidney disease. medchemexpress.comnih.gov

In the field of metabolomics, which involves the comprehensive study of small molecule metabolites, methylguanidine has been identified as a significant biomarker. nih.gov Its accumulation in renal failure makes it a marker for this condition. medchemexpress.comnih.gov Quantitative analysis of methylguanidine in biological samples helps in the study and monitoring of chronic kidney disease. medchemexpress.com As a product of protein breakdown, its levels can reflect alterations in metabolic homeostasis. targetmol.comnih.gov

Insights into Protein and Amino Acid Metabolism

1-Methylguanidine is a guanidine compound that originates from protein catabolism. targetmol.combiocat.com It is recognized as an endogenous metabolite and is also a product of putrefaction. targetmol.combiocat.comnih.gov Research indicates that 1-Methylguanidine is synthesized from creatinine. targetmol.combiocat.com In studies with rats suffering from renal failure, the administration of creatinine led to a significant increase in 1-Methylguanidine levels in the serum, liver, kidney, muscle, and urine. nih.gov After 24 hours, the total amount of 1-Methylguanidine was estimated to be 114 micrograms per 100g of body weight, which corresponded to 0.46% of the administered creatinine dose. nih.gov In contrast, administering other potential precursors like arginine and guanidinoacetic acid resulted in only slight changes in 1-Methylguanidine levels, establishing that creatinine is the primary precursor. nih.govnih.gov

As a metabolite, 1-Methylguanidine has been identified as a uremic toxin that accumulates in individuals with renal failure. targetmol.combiocat.comnih.gov Uremic toxins are metabolic waste products that are normally filtered by the kidneys and excreted. nih.gov However, research also points to its potential anti-inflammatory effects. targetmol.combiocat.com Studies have shown that 1-Methylguanidine can significantly inhibit the activity of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α). targetmol.combiocat.comnih.gov This suggests a role in mitigating inflammation and tissue damage. targetmol.combiocat.com

Further research into the effects of guanethidine, a related guanidine compound, on protein metabolism in rats revealed significant changes. nih.gov Guanethidine treatment led to increased protein synthesis in the gastrocnemius muscle and kidneys, but decreased synthesis in the liver and spleen. nih.gov It also resulted in a negative protein balance and higher whole-body leucine (B10760876) oxidation. nih.gov

Connection to Creatine Metabolism and Athletic Performance

1-Methylguanidine is intrinsically linked to creatine metabolism, primarily as a metabolic byproduct. The synthesis of 1-Methylguanidine occurs from creatinine, which is the breakdown product of creatine phosphate (B84403) in muscle. targetmol.combiocat.comnih.gov This relationship establishes 1-Methylguanidine as an indicator of creatine turnover.

Creatine itself is a widely studied compound in the context of athletic performance. researchgate.netjhse.esunirioja.es It is known to enhance physical performance, particularly in high-intensity, short-duration activities. researchgate.netjhse.es The primary mechanism is its role in regenerating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, which can lead to increased muscle strength, power, and delayed fatigue. researchgate.netjhse.es

A systematic review of recent studies highlights creatine's effectiveness as an ergogenic aid. researchgate.netjhse.esunirioja.es Research has shown that creatine supplementation can improve performance in exercises like the bench press by increasing the number of repetitions and the total work performed. researchgate.net It also appears to support better recovery between sets and can contribute to gains in muscle mass. researchgate.netjhse.es Studies have demonstrated that creatine supplementation can enhance physical performance, increase muscular endurance, and improve aerobic capacity. researchgate.netjhse.es While 1-Methylguanidine is a downstream metabolite of creatine, research into its direct effects on athletic performance is not as extensive as for creatine. The focus remains on creatine as the active compound for performance enhancement. nih.gov

Research in Advanced Materials and Nanotechnology

Incorporation into Biodegradable Composite Hydrogels

1-Methylguanidine hydrochloride serves as a precursor in the synthesis of components for biodegradable composite hydrogels. sigmaaldrich.comsigmaaldrich.com Hydrogels are three-dimensional networks of polymer chains capable of holding large amounts of water, making them resemble living tissue. nih.govdoaj.orgresearchgate.net Their biodegradability and biocompatibility are crucial for biomedical applications. nih.govresearchgate.net

The guanidinium (B1211019) group, derived from compounds like 1-Methylguanidine, is particularly useful in modifying biopolymers to create functional hydrogels. For example, research has demonstrated the synthesis of a guanidinium-modified hyaluronic acid hydrogel. nih.gov In this work, a new guanidinylating reagent was developed to link the guanidinium group to hyaluronan in an aqueous solution. nih.gov The resulting biopolymer, containing both guanidinium and hydrazide groups, could form a hydrogel in under a minute when mixed with an aldehyde-modified version of hyaluronic acid. nih.gov

This guanidinium-containing hydrogel exhibited enhanced properties compared to its non-guanidine counterpart, including a higher storage modulus and improved stability in phosphate-buffered saline (PBS). nih.gov The strong interactions afforded by the guanidinium group contribute to more stable and robust hydrogel networks. nih.gov The inherent positive charge of the guanidinium group also allows these hydrogels to form stable complexes with negatively charged molecules like DNA, indicating potential for applications in gene delivery. nih.gov

Table 1: Properties of Guanidinium-Modified Hyaluronic Acid Hydrogel This table summarizes the enhanced properties observed in a hydrogel modified with guanidinium groups compared to a standard hydrogel.

| Property | Finding | Source |

|---|---|---|

| Gel Formation Time | Less than 1 minute | nih.gov |

| Mechanical Strength | Higher storage modulus | nih.gov |

| Stability | Enhanced stability in PBS | nih.gov |

| Biomolecular Interaction | Forms stable complexes with DNA | nih.gov |

Ionic Liquid Applications in Perovskite Solar Cells

The guanidinium cation (GA+), derived from compounds like 1-Methylguanidine hydrochloride, has been a subject of intense research in the field of perovskite solar cells (PSCs). sciencedaily.comrsc.orgresearchgate.net The primary focus is on improving the stability and efficiency of these next-generation photovoltaic devices. sciencedaily.commdpi.com

Research has demonstrated that this modification can lead to substantial improvements in device performance. For instance, the addition of guanidinium chloride (GuCl) as an additive in mesoscopic PSCs enhanced the open-circuit voltage (VOC) from 0.88 V to 1.02 V. rsc.org In another study, incorporating guanidinium resulted in PSCs with an average power conversion efficiency (PCE) of over 19%, which remained stable for 1000 hours under continuous illumination. sciencedaily.com More recent research using guanidine sulfate (B86663) (Gua-S) as an interfacial layer in inverted PSCs achieved an even higher efficiency of 22.34% and retained over 87% of this initial efficiency after 2000 hours of operation. nih.gov These findings underscore the critical role of guanidinium-based compounds in advancing perovskite solar cell technology toward commercial viability. sciencedaily.comnih.govresearchgate.net

Table 2: Performance Enhancement of Perovskite Solar Cells with Guanidinium-based Additives This table presents data from various studies showing the impact of guanidinium (Gua) derivatives on the performance and stability of perovskite solar cells.

| Additive/Modification | Key Improvement | Result | Source |

|---|---|---|---|

| Guanidinium (in MAPbI3) | Stability & Efficiency | >19% PCE, stable for 1000 hrs | sciencedaily.com |

| Guanidinium Chloride (GuCl) | Open-Circuit Voltage | Increased VOC from 0.88 V to 1.02 V | rsc.org |

| Guanidine Sulfate (Gua-S) | Efficiency & Stability | 22.34% PCE, >87% retention after 2000 hrs | nih.gov |

| Guanidinium Tetrafluoroborate (GATFB) | Efficiency & Voltage | 19.7% PCE with a VOC of 1.18 V | mdpi.com |

Development of Hydrogen Storage Materials

1-Methylguanidine hydrochloride is a precursor for creating methylguanidinium (B1242240) borohydride (B1222165), an ionic liquid that has been investigated as a potential hydrogen storage material. sigmaaldrich.comsigmaaldrich.com The broader class of guanidinium-based borohydrides is of significant interest for chemical hydrogen storage due to their high hydrogen content by weight. rsc.orgrsc.orgnist.gov

Guanidinium borohydride [C(NH₂)₃]⁺[BH₄]⁻, for example, has a theoretical hydrogen yield of 10.8 wt% and a potential material-based hydrogen storage density of 97.7 g/L. rsc.org Research has shown that it can release over 10 wt% of hydrogen as a relatively pure stream upon thermal decomposition. rsc.orgrsc.org The structure of guanidinium borohydride features close dihydrogen bonding interactions between the hydrogens on the guanidinium cation and the hydrides of the borohydride anion, which provides a low-energy pathway for hydrogen elimination in the solid state. rsc.org

Further studies on borohydride guanidinate complexes with metals like Lithium, Magnesium, and Calcium (MBH₄·nCN₃H₅) have also shown promising results. nist.gov These materials can release approximately 10 wt% hydrogen at moderate temperatures with minimal contamination from ammonia (B1221849), which is a common and undesirable byproduct in other nitrogen-based storage materials. nist.gov The initial hydrogen release can occur at temperatures as low as 85°C for some magnesium-based variants. nist.gov This research highlights the potential of guanidinium-derived compounds to meet the demanding targets for on-board vehicular hydrogen storage systems. sigmaaldrich.comenergy.gov

Table 3: Hydrogen Storage Properties of Guanidinium-Based Materials This table outlines the hydrogen storage capacity and release characteristics of different guanidinium-based chemical hydrides.

| Compound | Hydrogen Yield (wt%) | Release Temperature | Key Feature | Source |

|---|---|---|---|---|

| Guanidinium Borohydride (GBH) | >10% | Self-sustaining thermal decomposition | Releases a fairly pure H₂ stream | rsc.orgrsc.org |

| Mg(BH₄)₂·2CN₃H₅ | ≈10% | Starts at ~85°C | Low initial release temperature | nist.gov |

| Ca(BH₄)₂·2CN₃H₅ | ≈10% | Dehydrogenates below 300°C | Minimal ammonia contamination | nist.gov |

| LiBH₄·CN₃H₅ | ≈10% | Dehydrogenates below 250°C | Synergistic effect weakens N-H bonds | nist.gov |

Analytical Methodologies for 1 Methylguanidine Hydrochloride Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of 1-methylguanidine due to its ability to separate this compound from complex sample matrices.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method for the determination of 1-methylguanidine in biological fluids. nih.govnih.gov This technique often involves a post-column derivatization step to convert the non-fluorescent 1-methylguanidine into a fluorescent product. nih.gov

One established method utilizes a cation-exchange column for chromatographic separation. nih.govnih.gov After elution, the analyte is mixed with a reagent such as alkaline ninhydrin (B49086) or 9,10-phenanthrenequinone to produce a fluorescent derivative that can be detected. nih.govnih.gov This approach has demonstrated high sensitivity, with detection limits in the nanogram per milliliter (ng/mL) range for plasma and urine samples. nih.gov The method has been successfully applied to quantify 1-methylguanidine levels in human subjects, including those with uremia, as well as in animal models. nih.govnih.gov

| Parameter | HPLC with Fluorescence Detection |

| Sample Types | Plasma, Urine, Serum, Cerebrospinal Fluid nih.govnih.gov |

| Separation | Cation-exchange chromatography nih.govnih.gov |

| Derivatization | Post-column with ninhydrin or 9,10-phenanthrenequinone nih.govnih.gov |

| Detection Limit | 1 ng/mL (plasma), 100 ng/mL (urine) nih.gov |

Ion Chromatography (IC) for Guanidine (B92328) Determination

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic compounds, making it suitable for the analysis of 1-methylguanidine hydrochloride. metrohmusa.commetrohm.comcleancontrolling.com IC systems can effectively separate various ions in a sample, and when coupled with a conductivity detector, provide quantitative results. cleancontrolling.com Modern IC systems often feature automated inline sample preparation, which minimizes handling and reduces the risk of contamination. metrohmusa.com The versatility of IC is enhanced by the availability of a wide range of separation columns and elution systems, allowing for the analysis of diverse sample types, from pharmaceutical solutions to biological fluids. metrohmusa.commetrohm.com

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another technique employed for the analysis of guanidino compounds, including 1-methylguanidine. However, due to the low volatility of 1-methylguanidine, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comnih.govresearchgate.net

A common derivatization approach involves reacting 1-methylguanidine with reagents like hexafluoroacetylacetone. nih.govresearchgate.net The resulting derivative exhibits increased volatility and can be readily separated on a GC column. Detection is often achieved using a flame ionization detector (FID) or an electron-capture detector (ECD), the latter being highly sensitive to the halogenated derivative. nih.gov This method has been shown to be specific and sensitive for the determination of guanidines. nih.gov

| Parameter | Gas Chromatography with Derivatization |

| Derivatizing Agent | Hexafluoroacetylacetone and ethyl chloroformate researchgate.net |

| Column | HP-5 (30 m × 0.32 mm i.d.) researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Detection Limit | 0.014–0.19 μg/mL researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of 1-methylguanidine in complex biological matrices. unimi.itmdpi.com This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. The inherent challenge with 1-methylguanidine analysis by LC-MS is its low propensity to ionize. To overcome this, derivatization is often employed to enhance its signal. unimi.it

One approach involves the reduction of 1-methyl-3-nitroguanidine (B58230) to 1-amino-3-methylguanidine, followed by derivatization with 4-nitrobenzaldehyde. This process creates a derivative that is more readily ionized and detectable by LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), achieving very low detection limits. unimi.it

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques provide valuable information about the structure and concentration of 1-methylguanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biological Fluids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying metabolites, including 1-methylguanidine, in biological fluids like urine and plasma. uni-greifswald.de ¹H NMR, in particular, can provide a detailed metabolic profile of a sample. uni-greifswald.de The chemical shifts observed in an NMR spectrum are characteristic of the specific protons within a molecule, allowing for its identification. For 1-methylguanidine in an aqueous solution at a neutral pH, characteristic peaks can be observed. nih.gov For instance, at 600 MHz in water, 1-methylguanidine exhibits a major peak at a chemical shift of 2.83 ppm. nih.govhmdb.ca While NMR may not always offer the same level of sensitivity as chromatographic methods, it is non-destructive and provides a wealth of structural information. uni-greifswald.de

| Technique | ¹H NMR Spectroscopy |

| Sample Types | Urine, Plasma, Serum uni-greifswald.de |

| Instrumentation | Bruker DRX-400 or AVANCE-II 600 NMR spectrometer uni-greifswald.de |

| Characteristic Shift (in H₂O) | 2.83 ppm nih.govhmdb.ca |

Mass Spectrometry (MS) for Compound Identification and Analysis

Mass spectrometry (MS) stands as a powerful and widely used technique for the identification and analysis of 1-Methylguanidine. nih.gov When coupled with liquid chromatography (LC), often as LC-MS or LC-MS/MS, it provides a robust platform for separating 1-Methylguanidine from other components in a sample and subsequently detecting and quantifying it with high selectivity and sensitivity. unimi.itmdpi.com

In LC-MS analysis, the compound is first ionized, commonly through electrospray ionization (ESI), and then the mass-to-charge ratio (m/z) of the resulting ions is measured. chromatographytoday.com For 1-Methylguanidine, this allows for its specific detection even in complex biological matrices. High-resolution mass spectrometry (HRMS) can further enhance specificity by providing highly accurate mass measurements, which aids in the definitive identification of the compound. unimi.it

The "shotgun" proteomics approach, which involves protein digestion prior to mass spectrometry analysis, can also be relevant. While not directly analyzing 1-Methylguanidine hydrochloride, the use of guanidine hydrochloride in these methods highlights its compatibility with mass spectrometry workflows. nih.gov For instance, guanidine hydrochloride has been used to facilitate rapid and efficient protein digestion for subsequent analysis by mass spectrometry. nih.gov

Challenges in the analysis of small, polar molecules like 1-Methylguanidine, such as poor retention on conventional reversed-phase chromatographic columns, can be overcome by derivatization or by using specialized chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with MS. nih.gov

Method Validation and Sensitivity in Research Studies

The development and validation of analytical methods are essential to ensure the reliability and accuracy of the quantification of 1-Methylguanidine. jddtonline.info Method validation encompasses several key parameters, including the limits of detection and quantification, as well as accuracy and specificity. jddtonline.infonih.gov

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ut.eeresearchgate.net These values are critical for assessing the sensitivity of an analytical method.

In a study developing a high-performance liquid chromatographic method for methylguanidine (B1195345) in biological fluids, the lower limit of detection for methylguanidine in plasma was found to be 1 ng/ml and in urine was 100 ng/ml. nih.gov Another study reported an LOD of 10 ng L-1 and a LOQ of 33 ng L-1 for a related compound using an LC-ESI-MS method after a derivatization process. unimi.it The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 1: Examples of LOD and LOQ in Analytical Studies

| Analyte | Matrix | Method | LOD | LOQ |

|---|---|---|---|---|

| Methylguanidine | Plasma | HPLC with fluorescence detection | 1 ng/ml | - |

| Methylguanidine | Urine | HPLC with fluorescence detection | 100 ng/ml | - |

| Nitroguanidine (related compound) | Aqueous solution | LC-ESI-MS | 10 ng L-1 | 33 ng L-1 |

Accuracy refers to the closeness of the measured value to the true value, while specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. jddtonline.info In the context of 1-Methylguanidine hydrochloride quantification, this is particularly important when analyzing complex biological samples like plasma or urine, which contain numerous potentially interfering substances. nih.govnih.gov

The use of tandem mass spectrometry (MS/MS) significantly enhances specificity. mdpi.com In an MS/MS experiment, a specific parent ion of the analyte is selected and fragmented, and then a specific fragment ion is monitored for quantification. This technique, known as multiple reaction monitoring (MRM), greatly reduces background noise and improves the specificity of the analysis. mdpi.com

Mechanistic Investigations of Biological Effects Cellular and Molecular

Cellular Cytotoxicity and Apoptosis Induction

Effects on Renal Proximal Tubular Cells (HK-2 Cells)

1-Methylguanidine (MG) demonstrates significant cytotoxic effects on human renal proximal tubular cells (HK-2 cell line). nih.govtandfonline.com Studies have shown that exposure of HK-2 cells to MG results in a dose-dependent decrease in cell viability. nih.govtandfonline.com For instance, treating these cells with MG at concentrations of 0.25, 0.5, and 1 mmol/L for 24 hours leads to a significant reduction in cell survival as measured by the MTT assay. tandfonline.com

This loss of viability is linked to the induction of apoptosis, or programmed cell death. nih.govtandfonline.com HK-2 cells exposed to 0.5 mmol/L of MG for 24 hours exhibit classic apoptotic morphology, including nuclear condensation (karyopyknosis) and the formation of apoptotic bodies. nih.govtandfonline.com Flow cytometry analysis confirms a higher apoptosis ratio in MG-treated cells compared to untreated controls. nih.govtandfonline.com Furthermore, MG treatment leads to a dose-dependent increase in the release of N-Acetyl-β-D-glucosaminidase (NAG), an indicator of renal tubular cell injury. tandfonline.com These findings underscore the direct toxic impact of MG on renal cells, suggesting that MG-induced apoptosis is a key factor in the progressive deterioration of renal function seen in uremia. tandfonline.com

Interactive Table: Effect of 1-Methylguanidine on HK-2 Cell Viability

| Concentration (mmol/L) | Treatment Duration | Effect on Cell Viability | Apoptotic Morphology |

| 0.25 | 24h | Significant dose-dependent reduction | - |

| 0.50 | 24h | Significant dose-dependent reduction | Observed (Karyopyknosis, Apoptotic Bodies) |

| 1.00 | 24h | Significant dose-dependent reduction | - |

Protective Effects of Antioxidants Against Methylguanidine-Induced Apoptosis

The cytotoxic effects of 1-methylguanidine are closely linked to the induction of oxidative stress. nih.govtandfonline.com Research indicates that antioxidants can offer protection to renal proximal tubular cells against MG-induced apoptosis. nih.govtandfonline.com The protective effects of Prostaglandin E1 (PGE1) and Probucol have been demonstrated in HK-2 cells treated with MG. nih.govtandfonline.com

When HK-2 cells were co-treated with 0.5 mmol/L MG and either PGE1 (2 µg/L) or Probucol (20 µmol/L), there was a significant improvement in cell viability and a notable decrease in the apoptotic ratio compared to cells treated with MG alone. nih.govtandfonline.com Mechanistically, these antioxidants were found to counteract the oxidative stress induced by MG. nih.govtandfonline.com Specifically, PGE1 and Probucol significantly decreased the content of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. nih.govtandfonline.com This suggests that the ability of these antioxidants to mitigate MG-induced oxidative stress is a primary mechanism behind their protective effect against apoptosis in renal cells. tandfonline.com

Interactive Table: Protective Effects of Antioxidants on MG-Treated HK-2 Cells

| Treatment Group | Apoptosis Ratio | Malondialdehyde (MDA) Content | Superoxide Dismutase (SOD) Activity |

| MG (0.5 mmol/L) | Increased | Increased | Decreased |

| MG + PGE1 (2 µg/L) | Significantly Lowered | Notably Decreased | Increased |

| MG + Probucol (20 µmol/L) | Significantly Lowered | Notably Decreased | Increased |

Interactions with Receptors and Enzymes

Modulation of NMDA Receptor Binding and Activity

While direct studies on 1-methylguanidine's interaction with NMDA receptors are limited, the broader class of guanidine (B92328) compounds is known to interact with them. The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine to become activated. nih.gov Its function can be modulated by various compounds that bind to different sites on the receptor complex, including the glutamate or glycine binding sites, the ion channel pore, or the N-terminal domain (NTD). nih.gov Given that other guanidine-related compounds can influence NMDA receptor function, it is plausible that 1-methylguanidine could also exert modulatory effects, although specific research is needed to confirm this.

Influence on Enzyme Systems (e.g., Poly(ADP-ribose) Polymerases, Peroxidase)

1-Methylguanidine has been shown to interact with and influence various enzyme systems. It can enhance the pro-apoptotic effects of hydrogen peroxide in rat glioma cells by increasing the activation of caspase-3 and Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP is a family of proteins involved in DNA repair and cell death. nih.gov Interestingly, a related compound, 7-methylguanine, has been identified as an inhibitor of both PARP-1 and PARP-2, with IC50 values of 150 µM and 50 µM, respectively. nih.govnih.gov This suggests that methylated guanidines can modulate PARP activity, which has implications for cellular responses to DNA damage.

Furthermore, 1-methylguanidine exhibits direct scavenging activity against reactive oxygen species. nih.gov It has been shown to inhibit luminol-enhanced chemiluminescence induced by hydrogen peroxide, hypochlorous acid, and peroxynitrite in a concentration-dependent manner, indicating its ability to interact with and neutralize these oxidants. nih.gov This antioxidant activity may contribute to its broader biological effects. nih.gov

Gene Expression and Regulation Studies

The regulation of gene transcription is a complex process influenced by factors such as DNA methylation, which can control the access of transcription factors to DNA. nih.gov While comprehensive genome-wide studies on the specific effects of 1-methylguanidine on gene expression are not widely available, some insights can be gleaned from related research.

In studies involving uremic toxins, a mixture containing methylguanidine (B1195345) was found to induce the production of pro-inflammatory cytokines IL-6 and IL-8 in human renal proximal tubule cells (ciPTEC). nih.gov This indicates that methylguanidine, as part of a complex uremic environment, can contribute to the regulation of genes involved in the inflammatory response. Additionally, studies on rat glioma cells showed that methylguanidine, in the presence of hydrogen peroxide, significantly increased the expression of the pro-apoptotic protein Bax. nih.gov Bax plays a crucial role in the mitochondrial pathway of apoptosis. These findings suggest that 1-methylguanidine can influence the expression of genes central to inflammation and apoptosis, particularly under conditions of cellular stress. However, more targeted research is required to delineate the specific gene regulatory networks directly affected by 1-methylguanidine.

Guanidine Riboswitches and Gene Expression Control

Riboswitches are structured, non-coding RNA elements typically found in the 5'-untranslated regions of messenger RNA (mRNA) that directly sense specific metabolites or ions to regulate gene expression. oup.comelifesciences.org They achieve this regulation through two main components: an aptamer domain, which selectively binds the target ligand, and an expression platform, which undergoes a conformational change upon ligand binding to modulate downstream gene expression. oup.comelifesciences.orgnih.gov This modulation can occur at the level of transcription termination or translation initiation. oup.com

In the context of guanidinium (B1211019), the cationic form of guanidine, bacteria have evolved at least four distinct classes of riboswitches, designated guanidine-I, -II, -III, and -IV. nih.gov The discovery of these riboswitches was significant, as it pointed to the previously underappreciated biological role of guanidine as a naturally occurring and toxic substance that cells must manage. oup.com

The general mechanism for these riboswitches functions as a genetic "ON" switch. nih.govbiorxiv.org In the absence of guanidinium, the riboswitch adopts a conformation that leads to the termination of transcription or the blockage of translation initiation of the downstream gene. When intracellular concentrations of guanidinium rise, the ion binds to the highly specific aptamer domain. This binding event induces a structural rearrangement in the expression platform, which in turn alleviates the repressive state and allows for the expression of genes involved in guanidine detoxification. oup.comnih.gov These regulated genes are critical for cellular survival and often encode for proteins that either export guanidine from the cell or enzymatically degrade it. nih.govnih.gov